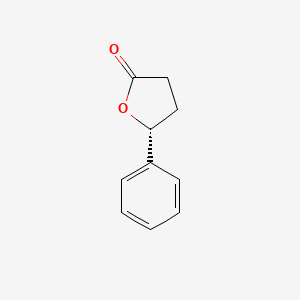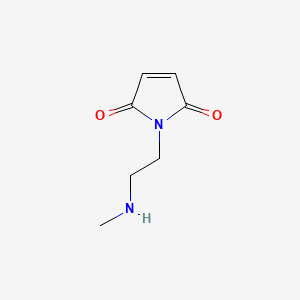
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Alkylation: The benzothiophene ring is then alkylated using appropriate alkylating agents to introduce the propan-1-one moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of benzothiophene carboxylic acid.
Reduction: Formation of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: The compound may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine.
Receptor Binding: It may bind to specific receptors in the brain, leading to its psychoactive effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Benzofuran-5-yl)-2-(methylamino)propan-1-one: Similar structure but with a benzofuran ring instead of benzothiophene.
1-(1-Naphthyl)-2-(methylamino)propan-1-one: Contains a naphthyl group instead of benzothiophene.
1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one: Features a dihydroindenyl group.
Uniqueness
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to the presence of the benzothiophene ring, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H14ClNOS |
|---|---|
Poids moléculaire |
255.76 g/mol |
Nom IUPAC |
1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H13NOS.ClH/c1-8(13-2)12(14)10-3-4-11-9(7-10)5-6-15-11;/h3-8,13H,1-2H3;1H |
Clé InChI |
AIRGXNPFPQKBOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC2=C(C=C1)SC=C2)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)


![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)







![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
